molecular formula C7H9O2PS B13731593 Phosphonothioic acid, phenyl-, O-methyl ester CAS No. 42976-67-0

Phosphonothioic acid, phenyl-, O-methyl ester

Cat. No.: B13731593
CAS No.: 42976-67-0
M. Wt: 188.19 g/mol
InChI Key: KFISZMLSFAUKCR-UHFFFAOYSA-N
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Description

Phosphonothioic acid, phenyl-, O-methyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphonothioic acid group bonded to a phenyl ring and an O-methyl ester group. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, phenyl-, O-methyl ester typically involves the reaction of phenylphosphonothioic dichloride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

PhP(S)Cl2+CH3OHPhP(S)(OCH3)+2HCl\text{PhP(S)Cl}_2 + \text{CH}_3\text{OH} \rightarrow \text{PhP(S)(OCH}_3\text{)} + 2\text{HCl} PhP(S)Cl2​+CH3​OH→PhP(S)(OCH3​)+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, phenyl-, O-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxide, alcohol, and substituted esters.

Scientific Research Applications

Phosphonothioic acid, phenyl-, O-methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, phenyl-, O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying enzyme activity.

Comparison with Similar Compounds

Phosphonothioic acid, phenyl-, O-methyl ester can be compared with other similar compounds, such as:

  • Phosphonothioic acid, phenyl-, O-ethyl ester
  • Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
  • Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester

These compounds share similar structural features but differ in their ester groups and substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific ester group, which imparts distinct reactivity and functionality.

Properties

IUPAC Name

hydroxy-methoxy-phenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2PS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISZMLSFAUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962820
Record name O-Methyl hydrogen phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42976-67-0
Record name Phosphonothioic acid, phenyl-, O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042976670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl hydrogen phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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